[5-bromo-2-(1H-pyrrol-1-yl)phenyl](pyrrolidin-1-yl)methanone
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Overview
Description
5-bromo-2-(1H-pyrrol-1-yl)phenylmethanone is a synthetic organic compound with a molecular formula of C15H15BrN2O This compound features a brominated phenyl ring substituted with a pyrrole and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1H-pyrrol-1-yl)phenylmethanone typically involves multi-step organic reactions. One common method starts with the bromination of 2-(1H-pyrrol-1-yl)phenylmethanone, followed by the introduction of the pyrrolidine group. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(1H-pyrrol-1-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the brominated position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-(1H-pyrrol-1-yl)phenylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-2-(1H-pyrrol-1-yl)phenylmethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)phenylmethanone: Lacks the bromine and pyrrolidine groups, making it less reactive in certain chemical reactions.
5-bromo-2-(1H-pyrrol-1-yl)benzoic acid: Contains a carboxylic acid group instead of the pyrrolidin-1-yl group, leading to different chemical properties and applications.
Uniqueness
5-bromo-2-(1H-pyrrol-1-yl)phenylmethanone is unique due to its combination of a brominated phenyl ring with both pyrrole and pyrrolidine moieties. This structure imparts distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C15H15BrN2O |
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Molecular Weight |
319.20 g/mol |
IUPAC Name |
(5-bromo-2-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H15BrN2O/c16-12-5-6-14(17-7-1-2-8-17)13(11-12)15(19)18-9-3-4-10-18/h1-2,5-8,11H,3-4,9-10H2 |
InChI Key |
HURQSNFLLKCTEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)N3C=CC=C3 |
Origin of Product |
United States |
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